1-Cyclohexenyl acetate is a chemical compound that has garnered attention in various fields of research due to its potential applications and interesting chemical properties. The generation, synthesis, and functionalization of cyclohexene derivatives have been explored in several studies, providing insights into their mechanisms of action and practical uses.
Cyclohexenes, such as 1-cyclohexenyl acetate, can be generated from 1-cyclohexenyliodonium salts with acetate or other bases through E2 and E1 elimination mechanisms. The regioselectivity of nucleophilic addition to these compounds is influenced by the LUMO populations, with the less deformed acetylenic carbon being more electrophilic1. Additionally, cyclohexanedione herbicides, which share a structural similarity with cyclohexene derivatives, have been shown to inhibit acetyl-coenzyme A carboxylase in grasses, elucidating a potential biochemical pathway that could be relevant to 1-cyclohexenyl acetate's activity2.
1-(1-Cyclohexenyl)vinyl acetate has been polymerized under radical conditions to form homopolymers consisting of 1,4-units, which can be hydrolyzed into δ-polyketone. The reactivity ratios in radical copolymerization with styrene and acrylic comonomers were determined, and the photochemical degradation of the copolymer with styrene was studied3.
A novel multicomponent reaction involving aryl aldehydes, malononitrile, and acetone in the presence of sodium acetate has been reported. This reaction stereoselectively cyclizes these components into cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles, showcasing the versatility of cyclohexene derivatives in synthetic chemistry4.
The functionalization of cyclohexane to introduce 1,2 halide-containing products with cis geometry has been achieved using selenium intermediates. This method involves the oxidation of trans 1,2-phenylseleno acetate derivatives of cyclohexane, followed by displacement of the phenylseleno moiety by halide5.
The synthesis of 1-cyclohexenyl acetonitrile, a derivative of 1-cyclohexenyl acetate, has been optimized through a one-step reaction from cyclohexanone and cyanoacetic acid. This method improves product yield, purity, and safety by better controlling the release of CO2 and reducing the risk of explosion6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: